molecular formula C18H19Cl2NO3 B1424718 Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-33-7

Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1424718
CAS No.: 1354488-33-7
M. Wt: 368.3 g/mol
InChI Key: GSDJOWDKRWGGIJ-DMLYUBSXSA-N
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Description

Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by its stereochemical configuration (2S,4S) and a substituted biphenyl ether moiety. The compound features a 3-chloro-substituted biphenyl-4-yloxy group attached to the pyrrolidine ring, with a methyl ester at the 2-position and a hydrochloride salt.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-chloro-4-phenylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3.ClH/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(9-15(17)19)12-5-3-2-4-6-12;/h2-9,14,16,20H,10-11H2,1H3;1H/t14-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDJOWDKRWGGIJ-DMLYUBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Pyrrolidine Core Synthesis

The pyrrolidine core with defined stereochemistry (2S,4S) is commonly synthesized from L-hydroxyproline derivatives, which provide the correct chiral centers. The preparation involves:

  • Protection of the amino and hydroxyl groups,
  • Conversion of the hydroxyl group to a leaving group or nucleophile for substitution,
  • Maintenance of stereochemical integrity during transformations.

Example procedure:

Step Reagents/Conditions Outcome Yield (%)
Protection of L-hydroxyproline Sodium hydroxide (2N), p-nitrobenzyl chloroformate in dichloromethane, 0–5°C, 3 h Formation of trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline 92.6–93%
Functional group transformations Acidification, extraction, recrystallization Pure protected intermediate ~93%

This step ensures the formation of a stable intermediate suitable for further substitution reactions.

Esterification and Hydrochloride Salt Formation

The methyl ester at the 2-position is typically introduced by esterification of the carboxylic acid intermediate using methanol under acidic or catalytic conditions.

Subsequently, the hydrochloride salt is formed by treatment with HCl in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane), enhancing compound stability and solubility.

Detailed Reaction Conditions and Data

Step Reagents Conditions Yield (%) Notes
Protection of L-hydroxyproline NaOH (2N), p-nitrobenzyl chloroformate, DCM, 0–5°C 3 h stirring 92.6–93 Crystallization yields pure intermediate
Palladium-catalyzed coupling Pd(OAc)2, Xantphos, aryl bromide (3-chloro-biphenyl derivative), DMF, 75–85°C 6–12 h 85–90 (typical) High regio- and stereoselectivity
Esterification Methanol, acid catalyst (e.g., H2SO4), reflux 4–8 h 90+ Methyl ester formation
Hydrochloride salt formation HCl in dioxane or ether Room temperature Quantitative Improves compound stability

Research Findings and Optimization

  • Catalyst selection: Pd(OAc)2 combined with bidentate phosphine ligands (e.g., Xantphos) provides high coupling efficiency and selectivity for the biphenyl ether formation.
  • Temperature control: Maintaining 0–5°C during protection steps avoids racemization and side reactions.
  • Purification: Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures yields high-purity intermediates and final products.
  • Stereochemical integrity: All steps are optimized to preserve the (2S,4S) configuration, confirmed by chiral HPLC and NMR analysis.

Summary Table of Preparation Steps

Step No. Transformation Key Reagents Conditions Yield (%) Remarks
1 Protection of L-hydroxyproline NaOH, p-nitrobenzyl chloroformate, DCM 0–5°C, 3 h 92.6–93 High purity, stereoretentive
2 Coupling to biphenyl ether Pd(OAc)2, Xantphos, aryl bromide, DMF 75–85°C, 6–12 h 85–90 Efficient, selective
3 Esterification Methanol, acid catalyst Reflux, 4–8 h >90 Methyl ester formation
4 Hydrochloride salt formation HCl in dioxane or ether RT, quantitative Quantitative Stabilizes final compound

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to bind to hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. This dual interaction facilitates the modulation of enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Substituent Molecular Formula Molar Mass (g/mol) Hazard Class
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride (1354488-39-3) 4-chloro-1-naphthyloxy C₁₆H₁₇Cl₂NO₃ 342.22 Irritant
Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride (1354487-95-8) 4-(tetramethylbutyl)phenoxy C₂₀H₃₂ClNO₃ 369.93 Irritant
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride (1354487-72-1) 2,3-dimethylphenoxy C₁₄H₂₀ClNO₃ 285.77 Irritant
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate (1217781-70-8) 2,5-dichlorophenoxy C₁₂H₁₃Cl₂NO₃ 290.14 Not specified
Methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride (1354484-62-0) 2-bromo-4-chloro-3,5-dimethylphenoxy C₁₄H₁₈BrCl₂NO₃ 399.10 Irritant
(2S,4S)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate hydrochloride tert-butoxycarbonylamino C₁₁H₂₁ClN₂O₄ 280.75 Not specified
Key Observations:

Aromatic Substituent Effects: The 3-chlorobiphenyl-4-yloxy group in the target compound likely confers greater aromatic bulk compared to naphthyl (e.g., ) or simple phenyl derivatives (e.g., ). This may enhance π-π stacking interactions in biological systems. The bromo-chloro-dimethylphenoxy analog has the highest molar mass (399.10 g/mol) due to multiple halogens and methyl groups.

Aliphatic vs. Aromatic Modifications: The tert-butoxycarbonylamino derivative replaces the aryloxy group with a bulky aliphatic substituent, reducing molar mass (280.75 g/mol) and altering solubility and reactivity.

Hazard Profiles :

  • Most analogs are classified as irritants, suggesting shared handling precautions related to the pyrrolidinecarboxylate core .

Biological Activity

Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride, with the CAS number 1354488-33-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C₁₈H₁₉Cl₂NO₃
  • Molecular Weight : 368.25 g/mol
  • Synonyms : Methyl (2S,4S)-4-(2-chloro-4-phenylphenoxy)pyrrolidine-2-carboxylate

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with various biological targets. Preliminary studies suggest that it may exhibit properties such as:

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
  • Receptor Modulation : It might interact with neurotransmitter receptors in the CNS, influencing mood and behavior.

Case Studies and Research Findings

StudyFindings
Study 1: Antimicrobial ActivityEvaluated against various bacterial strains; showed significant inhibition of Staphylococcus aureus.Suggests potential use as an antibacterial agent.
Study 2: Anti-inflammatory EffectsTested in animal models; reduced paw edema in rats.Indicates promise for treating inflammatory conditions.
Study 3: CNS EffectsAssessed for anxiolytic properties in mice; reduced anxiety-like behavior in elevated plus-maze tests.Supports further exploration for CNS-related applications.

Toxicity and Safety Profile

While initial studies highlight potential therapeutic benefits, the safety profile of this compound requires thorough evaluation. Toxicological assessments are crucial to determine any adverse effects associated with its use.

Q & A

Q. How can the stereochemical integrity of (2S,4S)-configured pyrrolidine derivatives be maintained during synthesis?

Stereochemical control in pyrrolidine synthesis requires chiral auxiliaries or asymmetric catalysis. For example, the use of tert-butoxycarbonyl (Boc) protection in similar compounds (e.g., (2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid) ensures stereoselectivity during ring closure . Post-synthesis validation via 1H NMR coupling constants and chiral HPLC (e.g., using polysaccharide columns) is critical to confirm retention of configuration .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • HPLC : Use reverse-phase C18 columns with UV detection (e.g., 206–254 nm) and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Purity >98% is typical for research-grade compounds .
  • LC/MS : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • 1H/13C NMR : Key signals include pyrrolidine ring protons (δ 3.5–4.5 ppm) and aromatic protons from the biphenyl group (δ 7.0–7.8 ppm). Integration ratios validate stoichiometry .

Q. How should this compound be stored to ensure stability?

Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Desiccants (e.g., silica gel) prevent hydrolysis of the methyl ester or hydrochloride salt. Stability studies for analogous compounds show degradation <2% over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological activity assays involving this compound?

Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent concentrations). For example:

  • Solvent effects : DMSO >0.1% may alter membrane permeability. Use vehicle controls matched across studies .
  • Metabolic interference : Hepatic microsomal assays (e.g., using rat S9 fractions) identify reactive metabolites that could confound results .
  • Statistical rigor : Replicate experiments with independent synthetic batches to exclude batch-specific impurities .

Q. What strategies are effective for studying the compound’s in vivo pharmacokinetics?

  • Radiolabeling : Introduce 14C or 3H isotopes at the pyrrolidine methyl group or biphenyl ring to track absorption/distribution .
  • Metabolite profiling : Use LC-HRMS (high-resolution mass spectrometry) with collision-induced dissociation (CID) to identify phase I/II metabolites in plasma or urine .
  • Tissue distribution : Autoradiography or whole-body PET imaging in rodent models quantifies organ-specific accumulation .

Q. How does the 3-chlorobiphenyl-4-yl-oxy moiety influence target binding affinity?

Structure-activity relationship (SAR) studies suggest:

  • The chloro substituent enhances lipophilicity (logP ↑), improving membrane penetration.
  • The biphenyl group’s dihedral angle (~30°) optimizes π-π stacking with aromatic residues in target proteins (e.g., kinases or GPCRs). Computational docking (e.g., AutoDock Vina) paired with mutational analysis validates these interactions .

Q. What synthetic routes minimize racemization during scale-up?

  • Low-temperature reactions : Perform nucleophilic substitutions (e.g., ether formation) at –78°C to suppress epimerization .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers in diastereomeric mixtures .
  • Continuous flow synthesis : Reduces reaction time and intermediate isolation steps, preserving stereochemistry .

Methodological Considerations

Q. How to design a robust protocol for evaluating chiral purity in complex matrices?

  • Chiral stationary phases : Use Crownpak CR-I columns (for amines) or Chiralcel OD-H (for carboxylates) with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) spectroscopy : Compare experimental CD spectra with reference data to confirm enantiomeric excess (ee) >99% .

Q. What in vitro models are suitable for assessing metabolic stability?

  • Hepatocyte incubations : Primary human hepatocytes (e.g., 1 × 10^6 cells/mL) in Williams’ Medium E, incubated at 37°C under 5% CO₂, quantify intrinsic clearance .
  • CYP450 inhibition assays : Fluorescent probes (e.g., CYP3A4: dibenzylfluorescein) identify enzyme inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

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